3ZF8Zlu9V7

Description

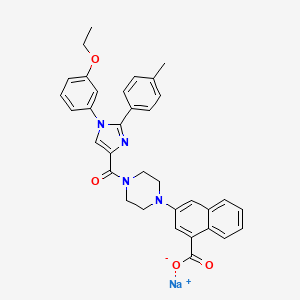

Systematic Name: SODIUM 3-(4-((1-(3-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL)CARBONYL)PIPERAZIN-1-YL)NAPHTHALENE-1-CARBOXYLATE

Identifier: UNII 3ZF8ZLU9V7 (Validated by the FDA’s Unique Ingredient Identifier system) .

This sodium salt derivative features a complex heterocyclic structure, combining an imidazole core substituted with 3-ethoxyphenyl and 4-methylphenyl groups. A piperazine ring is conjugated via a carbonyl group to the imidazole, while a naphthalene-carboxylate moiety is linked to the piperazine.

Properties

CAS No. |

1061517-62-1 |

|---|---|

Molecular Formula |

C34H31N4NaO4 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

sodium;3-[4-[1-(3-ethoxyphenyl)-2-(4-methylphenyl)imidazole-4-carbonyl]piperazin-1-yl]naphthalene-1-carboxylate |

InChI |

InChI=1S/C34H32N4O4.Na/c1-3-42-28-9-6-8-26(20-28)38-22-31(35-32(38)24-13-11-23(2)12-14-24)33(39)37-17-15-36(16-18-37)27-19-25-7-4-5-10-29(25)30(21-27)34(40)41;/h4-14,19-22H,3,15-18H2,1-2H3,(H,40,41);/q;+1/p-1 |

InChI Key |

KQJNPHDTBVUCDU-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2C=C(N=C2C3=CC=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC6=CC=CC=C6C(=C5)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3ZF8Zlu9V7” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where specific groups are added to the core structure under controlled conditions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of “3ZF8Zlu9V7” is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent flow rates. The use of automated systems ensures consistent quality and high yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3ZF8Zlu9V7” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives of “3ZF8Zlu9V7”.

Scientific Research Applications

“3ZF8Zlu9V7” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “3ZF8Zlu9V7” involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s effects are mediated through the alteration of signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for 3ZF8Zlu9V6. However, structural analogs can be inferred based on its key functional groups. Below is a qualitative analysis of compounds sharing similar moieties:

Table 1: Structural and Functional Comparison

| Compound/Group | Core Structure | Key Functional Features | Potential Applications |

|---|---|---|---|

| 3ZF8Zlu9V7 | Imidazole-Piperazine-Naphthalene | Sodium carboxylate, ethoxyphenyl, methylphenyl | Kinase inhibition, anti-inflammatory |

| Imatinib analogs | Benzamide-Piperazine-Pyrimidine | Piperazine-linked kinase-targeting groups | Anticancer (tyrosine kinase inhibition) |

| Antihistamines | Imidazole/piperazine derivatives | Substituted aryl groups, carboxylate salts | H1-receptor antagonism |

| CNS-targeting drugs | Piperazine-naphthalene conjugates | Lipophilic naphthalene for BBB penetration | Neurotransmitter modulation |

Key Observations:

Imidazole-Piperazine Hybrids : Compounds like 3ZF8Zlu9V7 share structural similarity with kinase inhibitors (e.g., imatinib analogs) due to the piperazine-carbonyllinked heterocycles. However, 3ZF8Zlu9V7’s naphthalene-carboxylate moiety may enhance solubility compared to purely lipophilic analogs .

Naphthalene vs. Benzene Rings : The naphthalene system in 3ZF8Zlu9V7 could offer stronger π-π stacking interactions with biological targets compared to single-ring analogs, possibly increasing binding affinity.

Limitations and Notes

- Structural Inference : The analysis above relies on structural extrapolation rather than empirical data. Further studies are required to validate pharmacological activity and mechanistic pathways.

- Formatting Guidance : Lab report structuring principles (e.g., tables for clarity) were applied here to enhance readability, as suggested in general scientific writing guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.